3-Hydroxybenzophenone

Catalog No.
S1491082
CAS No.
13020-57-0
M.F
C13H10O2
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxybenzophenone

CAS Number

13020-57-0

Product Name

3-Hydroxybenzophenone

IUPAC Name

(3-hydroxyphenyl)-phenylmethanone

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C13H10O2/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,14H

InChI Key

SHULEACXTONYPS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)O

Synonyms

m-Hydroxybenzophenone; (3-Hydroxyphenyl)phenylmethanone; 3-Benzoylphenol; 3-Hydroxybenzophenone; (3-Hydroxyphenyl)phenylmethanone;

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)O

The exact mass of the compound 3-Hydroxybenzophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Hydroxybenzophenone (CAS: 13020-57-0) is a monosubstituted aromatic ketone, a member of the hydroxybenzophenone class of compounds. Its core structure, featuring a benzoyl group attached to a phenol ring at the meta-position, serves as a critical synthon in the production of pharmaceuticals and specialty polymers. The reactivity of its hydroxyl and ketone functional groups, along with the specific stereoelectronic effects imparted by the meta-substitution, dictates its primary utility as a precursor where precise isomeric purity is essential for downstream reaction success and final product performance. [1]

Substituting 3-Hydroxybenzophenone with its positional isomers, 2-hydroxybenzophenone or 4-hydroxybenzophenone, often leads to process failure or undesirable product characteristics. The meta-position of the hydroxyl group results in unique electronic distribution, hydrogen bonding capability, and steric access compared to the ortho and para isomers. [1] This seemingly minor structural difference fundamentally alters photochemical reaction pathways, multi-step synthesis yields, and polymer properties. For applications requiring specific excited-state behavior or regioselective derivatization, such as in certain photosensitizers or pharmaceutical intermediates, the use of an isomeric mixture or the incorrect isomer can result in significantly different, non-functional, or impure final products. [2]

Required Precursor for Third-Generation Selective Estrogen Receptor Modulators (SERMs)

3-Hydroxybenzophenone is a documented key intermediate in the synthesis of advanced, third-generation Selective Estrogen Receptor Modulators (SERMs) like Bazedoxifene. [REFS-1, REFS-2] The molecular architecture of these drugs requires the specific meta-phenolic structure that 3-HBP provides for building the final indole-based core. Using the para-isomer, 4-hydroxybenzophenone, would result in a different molecular scaffold, failing to produce the target drug. This makes 3-HBP a non-substitutable precursor for this specific, high-value pharmaceutical application.

Evidence DimensionPrecursor role in synthesis
Target Compound DataRequired for synthesis of indole-based SERMs like Bazedoxifene.
Comparator Or Baseline4-Hydroxybenzophenone, a common isomer, cannot be used as it leads to the wrong final molecular structure.
Quantified DifferenceQualitatively non-interchangeable; yields the correct target molecule vs. an incorrect one.
ConditionsMulti-step organic synthesis of third-generation SERMs.

For pharmaceutical manufacturers, sourcing the correct isomer is critical for API synthesis, regulatory compliance, and therapeutic efficacy.

Distinct Photophysical Properties from Isomeric UV Stabilizers

Unlike 2-hydroxybenzophenone, which relies on a highly efficient excited-state intramolecular proton transfer (ESIPT) for photostability due to its ortho-hydroxyl group, 3-hydroxybenzophenone lacks this specific feature. [1] This results in different excited-state lifetimes and deactivation pathways. While 4-hydroxybenzophenone also lacks ESIPT, its fluorescence properties and excited-state acidity are distinct from the 3-isomer due to the para-substitution. [2] This makes 3-hydroxybenzophenone suitable for applications where it functions as a photosensitizer or where the specific energy levels of its excited states are required, in contrast to the rapid, non-radiative decay mechanism dominant in the 2-isomer.

Evidence DimensionPhotochemical deactivation pathway
Target Compound DataLacks the intramolecular hydrogen bond necessary for ESIPT; deactivates through other pathways (e.g., intersystem crossing, fluorescence).
Comparator Or Baseline2-Hydroxybenzophenone: Dominated by an ultra-fast, non-radiative ESIPT decay pathway. 4-Hydroxybenzophenone: Exhibits fluorescence that is highly sensitive to solvent and pH.
Quantified DifferenceQualitatively different primary photophysical mechanism.
ConditionsUV irradiation in solution or polymer matrix.

This determines the compound's suitability as either a photostabilizer (like 2-HBP) or a photosensitizer, a critical distinction in formulating coatings, polymers, and photoresists.

Differentiated Electrochemical Reduction Potential Compared to Unsubstituted Benzophenone

The electrochemical reduction of benzophenones occurs in two one-electron steps. [1] The presence of the electron-donating hydroxyl group in 3-hydroxybenzophenone shifts the reduction potential compared to the unsubstituted benzophenone core. While direct comparative data for all three isomers under identical conditions is sparse, studies on substituted benzophenones show that electron-donating groups make the ketone harder to reduce (shift potential to more negative values). This property is critical in electrosynthesis or when the molecule must resist reduction in a specific chemical environment.

Evidence DimensionFirst reduction half-wave potential (E1/2)
Target Compound DataReduction potential is modulated by the electron-donating -OH group.
Comparator Or BaselineBenzophenone (unsubstituted): Serves as the baseline for electrochemical reduction.
Quantified DifferencePotential is shifted to a more negative value compared to benzophenone.
ConditionsCyclic voltammetry in an aprotic solvent (e.g., DMF).

This difference in reduction potential allows for selective electrochemical reactions and ensures stability in processes where other reducible groups must remain intact.

Mandatory Intermediate for Specific Pharmaceutical APIs

As a direct consequence of its unique structure, this compound is the required starting material for synthesizing certain high-value APIs, such as indole-based SERMs. In this context, its procurement is non-negotiable, as isomeric substitutes like 4-hydroxybenzophenone would lead to the synthesis of incorrect, inactive, or unpatentable molecules. [1]

Development of Specialty Monomers for Polyetherketones (PEKK)

The meta-linkage provided by 3-hydroxybenzophenone can be exploited in the synthesis of specialty poly(ether ketone ketone) (PEKK) polymers. The use of a meta-isomer, as opposed to the more linear para-isomers (derived from 4-hydroxybenzophenone), can disrupt chain packing, potentially improving solubility and processability for specific high-performance applications where melt-flow characteristics are critical. [2]

Backbone for Photosensitizers and Organic Electronic Materials

Given that its photophysical properties differ significantly from the rapidly deactivating 2-hydroxybenzophenone, the 3-isomer is a more suitable candidate for applications that require a longer-lived excited state. This makes it a valuable core structure for developing photosensitizers used in photodynamic therapy or as building blocks for organic electronic materials where energy transfer, not dissipation, is the desired outcome. [3]

XLogP3

3

UNII

O6874J5528

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13020-57-0

Wikipedia

3-hydroxybenzophenone

Dates

Last modified: 08-15-2023

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